![molecular formula C20H20N2O4 B1684014 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-methyl-1H-pyrazol-5-YL]-6-ethylbenzene-1,3-diol CAS No. 171009-07-7](/img/structure/B1684014.png)
4-[4-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-methyl-1H-pyrazol-5-YL]-6-ethylbenzene-1,3-diol
Overview
Description
CCT018159 is a synthetic compound known for its role as an inhibitor of heat shock protein 90 (HSP90) ATPase activity. It is a 3,4-diaryl pyrazoleresorcinol that has shown significant potential in cancer therapy due to its ability to inhibit key functions in endothelial and tumor cells .
Preparation Methods
The synthesis of CCT018159 involves the preparation of 3,4-diaryl pyrazoleresorcinolThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with the final product being a solid that is soluble in these solvents .
Chemical Reactions Analysis
CCT018159 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The aryl groups in CCT018159 can be substituted with other functional groups to create derivatives with different properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Scientific Research Applications
CCT018159 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of HSP90 ATPase activity.
Biology: The compound is used to investigate the role of HSP90 in cellular processes and its potential as a target for cancer therapy.
Medicine: CCT018159 has shown promise in preclinical studies as a potential anticancer agent. It inhibits the proliferation of cancer cells and induces apoptosis.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting HSP90 .
Mechanism of Action
CCT018159 exerts its effects by inhibiting the ATPase activity of HSP90. This inhibition disrupts the function of HSP90, leading to the degradation of its client proteins, which include several key oncogenic proteins such as ErbB2, Raf-1, and Akt. The disruption of these proteins results in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
CCT018159 is unique among HSP90 inhibitors due to its specific structure and mechanism of action. Similar compounds include:
17-allylamino-17-demethoxygeldanamycin (17-AAG): Another HSP90 inhibitor with a different structure but similar mechanism of action.
Geldanamycin: A natural product that inhibits HSP90 but has different pharmacokinetic properties.
Radicicol: A natural product that binds to the ATP-binding site of HSP90, similar to CCT018159
CCT018159 stands out due to its synthetic origin and specific inhibition profile, making it a valuable tool in cancer research and drug development.
Biological Activity
The compound 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-methyl-1H-pyrazol-5-YL]-6-ethylbenzene-1,3-diol is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazole ring and a benzodioxin moiety. Its molecular formula is with a molecular weight of approximately 414.46 g/mol. The presence of functional groups such as hydroxyl and ethyl enhances its solubility and biological interactions.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in breast and prostate cancer models, with IC50 values indicating effective dose ranges comparable to established chemotherapeutics.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. In vitro studies demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
In vivo models have suggested that the compound exhibits anti-inflammatory effects by modulating cytokine production and inhibiting pathways associated with inflammation. This activity is particularly relevant for conditions such as arthritis and chronic inflammatory diseases.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Binding : It shows affinity for estrogen receptors, suggesting a role in hormone-related cancers.
- Oxidative Stress Modulation : It may enhance antioxidant defenses while reducing oxidative stress markers.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Breast Cancer Study : A study involving MCF-7 cells demonstrated that treatment with the compound led to a significant reduction in cell viability when compared to controls, suggesting its potential as an adjunct therapy in breast cancer treatment.
- Leishmaniasis Treatment : The compound's structural similarity to known antileishmanial agents has prompted investigations into its efficacy against Leishmania species. Preliminary results indicate it may have comparable activity to standard treatments like pentamidine.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-methyl-1H-pyrazol-5-YL]-6-ethylbenzene-1,3-diol, and how can purity be optimized?
- Methodology :
- Synthesis : Reflux equimolar quantities of the benzodioxin and pyrazole precursors in ethanol for 2–4 hours under inert conditions, followed by cooling and filtration. Adjust reaction time based on TLC monitoring .
- Purification : Recrystallize the crude product from a DMF–ethanol (1:1) mixture to remove unreacted starting materials and byproducts. Repeat until ≥98% purity (confirmed via HPLC) .
- Yield Optimization : Use a fractional factorial design of experiments (DoE) to test variables (temperature, solvent ratio, catalyst) and identify optimal conditions .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodology :
- X-ray Crystallography : Resolve single-crystal structures to confirm bond angles, dihedral angles, and stereochemistry. Compare with density functional theory (DFT)-optimized geometries for validation .
- Spectroscopy :
- NMR : Assign peaks using , , and 2D-COSY spectra to verify aromatic protons, ethyl substituents, and hydroxyl groups.
- FTIR : Identify key functional groups (e.g., O–H stretch at ~3200 cm, C–O–C in benzodioxin at ~1250 cm) .
Q. How can the solubility and stability of this compound be assessed for in vitro assays?
- Methodology :
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy at λmax (determined experimentally).
- Stability : Conduct accelerated degradation studies under heat (40–60°C), light, and varying pH. Monitor via HPLC for decomposition products .
Advanced Research Questions
Q. How do solvent effects influence the compound’s acidity (pKa), and how can contradictions in experimental data be resolved?
- Methodology :
- Potentiometric Titration : Use tetrabutylammonium hydroxide (TBAH) in isopropyl alcohol, tert-butyl alcohol, DMF, or acetone. Calculate pKa from half-neutralization potentials (HNP) .
- Data Interpretation :
- Example Table :
Solvent | HNP (mV) | pKa |
---|---|---|
Isopropyl alcohol | 220 | 8.2 |
DMF | 195 | 7.5 |
- Resolution of Contradictions : Cross-validate with computational pKa predictions (e.g., COSMO-RS) and account for solvent polarity effects .
Q. What computational strategies are effective for predicting the compound’s reactivity in catalytic systems?
- Methodology :
- DFT Studies : Optimize geometry at the B3LYP/6-311G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
- Reaction Path Analysis : Use quantum mechanical/molecular mechanical (QM/MM) simulations to model interactions with enzymes or metal catalysts .
Q. How can statistical DoE improve the scalability of its synthesis?
- Methodology :
- Factor Screening : Test 3–5 variables (e.g., temperature, pressure, catalyst loading) via a Plackett-Burman design to identify critical parameters .
- Optimization : Apply a central composite design (CCD) to refine reaction conditions. Example factors and levels:
Factor | Low Level | High Level |
---|---|---|
Temperature (°C) | 80 | 120 |
Catalyst (mol%) | 0.5 | 2.0 |
Q. What strategies address discrepancies between experimental and computational spectral data?
- Methodology :
- Error Analysis : Compare DFT-predicted IR/NMR spectra with experimental data. Adjust basis sets (e.g., 6-311++G(d,p)) or solvent models (PCM) to improve accuracy .
- Dynamic Effects : Account for conformational flexibility via molecular dynamics (MD) simulations to resolve peak broadening in NMR .
Q. Data Contradiction & Mechanistic Insights
Q. How can conflicting bioactivity results (e.g., enzyme inhibition vs. cytotoxicity) be systematically analyzed?
- Methodology :
- Dose-Response Curves : Test across concentrations (0.1–100 µM) to distinguish specific inhibition from nonspecific toxicity.
- Off-Target Screening : Use kinase profiling or proteomics to identify unintended interactions .
Q. What mechanistic insights explain the compound’s selectivity in binding assays?
- Methodology :
- Molecular Docking : Simulate binding poses with target proteins (e.g., COX-2, HDACs) using AutoDock Vina. Validate with mutagenesis studies on key residues .
- Free Energy Calculations : Compute binding affinities (MM-PBSA/GBSA) to quantify contributions from hydrophobic/electrostatic interactions .
Q. Reaction Engineering & Scale-Up
Q. How to design a membrane reactor for continuous synthesis of this compound?
- Methodology :
- Membrane Selection : Use ceramic or polymeric membranes (MWCO 1–5 kDa) to separate catalysts or byproducts during flow synthesis .
- Process Simulation : Model mass transfer and reaction kinetics using Aspen Plus to optimize residence time and yield .
Properties
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethylbenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-12-8-14(16(24)10-15(12)23)20-19(11(2)21-22-20)13-4-5-17-18(9-13)26-7-6-25-17/h4-5,8-10,23-24H,3,6-7H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPMENVYXDJDOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C2=NNC(=C2C3=CC4=C(C=C3)OCCO4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501122866 | |
Record name | 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501122866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171009-07-7 | |
Record name | 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171009-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CCT-018159 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171009077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CCT-018159 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07594 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501122866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CCT-018159 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55H1ZOI1NL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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